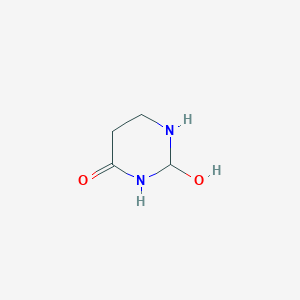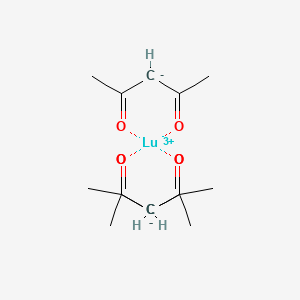
Lutetium(III) acetylacetonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lutetium(III) acetylacetonate is a coordination compound with the chemical formula Lu(C₅H₇O₂)₃. It is a complex formed by lutetium, a rare earth metal, and acetylacetonate, a β-diketone ligand. This compound is known for its volatility and ability to form adducts with other ligands such as 1,10-phenanthroline and 2,2’-bipyridine .
Méthodes De Préparation
Lutetium(III) acetylacetonate can be synthesized through the reaction of trialkoxylutetium with acetylacetone . The reaction typically involves the following steps:
Reaction of Trialkoxylutetium with Acetylacetone: This method involves mixing trialkoxylutetium with acetylacetone under controlled conditions to form the desired this compound complex.
Industrial Production:
Analyse Des Réactions Chimiques
Lutetium(III) acetylacetonate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, although specific details on these reactions are limited.
Substitution Reactions: This compound can form adducts with other ligands, such as 1,10-phenanthroline and 2,2’-bipyridine.
Thermal Decomposition: The compound is known to decompose under thermal conditions, leading to the formation of free radicals.
Applications De Recherche Scientifique
Lutetium(III) acetylacetonate has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic synthesis reactions.
Nanoparticle Research: The compound serves as a precursor for the synthesis of nanoparticles.
Polymer Science: It is utilized in the development of new materials and polymers.
Thermal and Radiation Sensitivity: The compound’s sensitivity to thermal and radiation conditions makes it useful in studies related to polymerization and other chemical processes.
Mécanisme D'action
The mechanism of action of lutetium(III) acetylacetonate involves the coordination of the acetylacetonate ligands to the lutetium ion. This coordination forms a stable chelate ring, which imparts unique chemical properties to the compound . The presence of β-diketone ligands allows for various chemical interactions, including the formation of adducts with other ligands .
Comparaison Avec Des Composés Similaires
Lutetium(III) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Yttrium(III) acetylacetonate
- Lanthanum(III) acetylacetonate
- Neodymium(III) acetylacetonate
- Praseodymium(III) acetylacetonate
These compounds share similar coordination chemistry but differ in their specific chemical properties and applications. This compound is unique due to its volatility and ability to form stable adducts with various ligands .
Propriétés
Formule moléculaire |
C15H21LuO6 |
|---|---|
Poids moléculaire |
472.29 g/mol |
Nom IUPAC |
lutetium(3+);pentane-2,4-dione |
InChI |
InChI=1S/3C5H7O2.Lu/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |
Clé InChI |
HXFHOORFYPCGNF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Lu+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


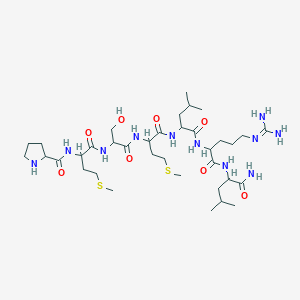
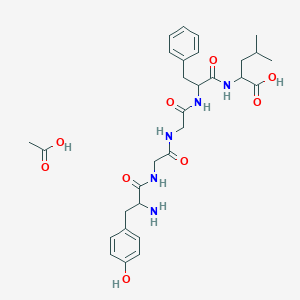
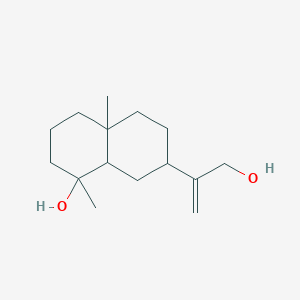
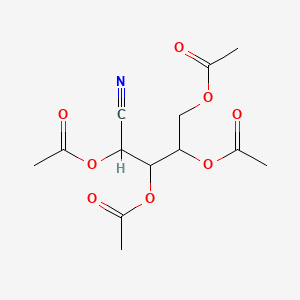

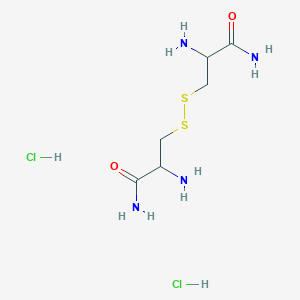
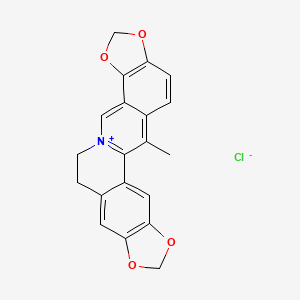
![3,4,5-Trihydroxy-6-[[6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324968.png)
![[17-(2-chloroacetyl)-10,13,16-trimethyl-3-oxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] furan-2-carboxylate](/img/structure/B12324982.png)
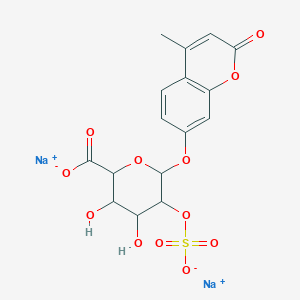

![3,4,5-Trihydroxy-6-[[11-[3-(methylamino)propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-yl]oxy]oxane-2-carboxylic acid](/img/structure/B12324987.png)
![3-[6,9a,9b-Trimethyl-3-(2-methyl-5-prop-1-en-2-yloxolan-2-yl)-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B12324992.png)
